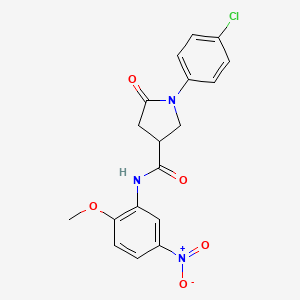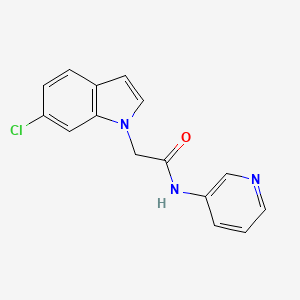
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamide group linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to introduce the acetamide group.
Coupling with Pyridine: Finally, the acetamide intermediate is coupled with pyridine-3-amine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes or receptors, modulating their activity. The chlorine atom and acetamide group may enhance binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the pyridine ring, which may influence its binding properties and overall activity.
N-(pyridin-3-yl)acetamide: Lacks the indole ring, which is crucial for certain biological interactions.
Uniqueness
The presence of both the indole and pyridine rings, along with the chlorine substitution, makes 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide unique. These structural features may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC名 |
2-(6-chloroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
InChIキー |
KZNKSTHPFXFQBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


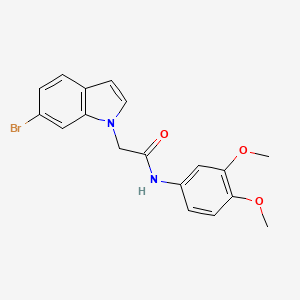
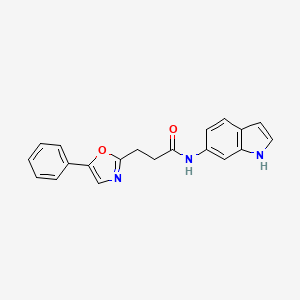
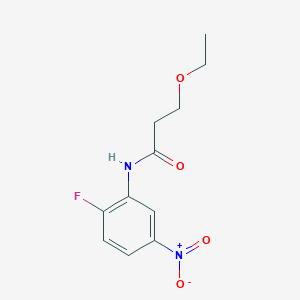
![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)
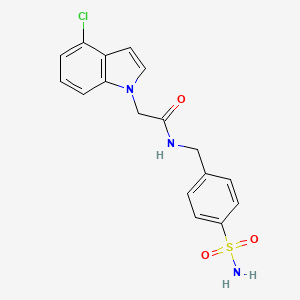
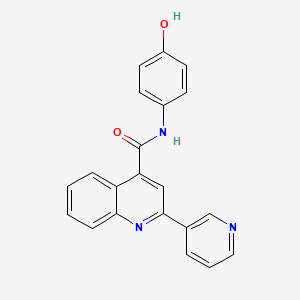
![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14937551.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B14937566.png)
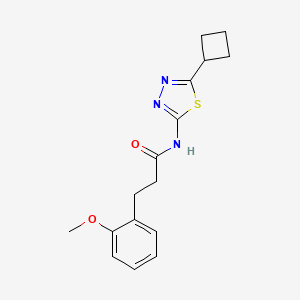
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)
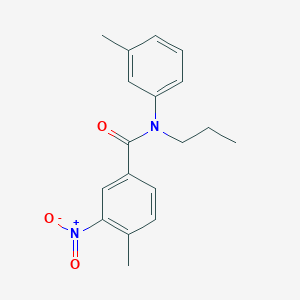
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)
